molecular formula C20H32O4 B3155507 8(S),15(S)-diHETE CAS No. 80234-66-8

8(S),15(S)-diHETE

Cat. No.: B3155507
CAS No.: 80234-66-8
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-IEVBXOQPSA-N
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Description

8(S),15(S)-DiHETE: is an icosanoid —a class of bioactive lipids derived from arachidonic acid. Specifically, it is the 8(S),15(S)-stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE). The compound features two hydroperoxy substituents—one at position 8 and another at position 15—on its icosatetraenoic acid backbone .

Preparation Methods

Synthetic Routes:

The synthesis of 8(S),15(S)-DiHETE involves enzymatic or chemical transformations of arachidonic acid. Enzymatic pathways often utilize lipoxygenases, while chemical methods employ peroxidation reactions. These reactions introduce the hydroperoxy groups at the specified positions.

Industrial Production:

Although industrial-scale production of this compound is limited, it can be obtained through enzymatic processes using lipoxygenases or by chemical synthesis. due to its biological significance, research laboratories primarily produce this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: 8(S),15(S)-DiHETE can undergo further oxidation, leading to the formation of other bioactive metabolites.

    Reduction: Reduction of the hydroperoxy groups generates the corresponding dihydroxy derivatives.

    Substitution: The compound may participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Lipoxygenases: These enzymes catalyze the oxygenation of arachidonic acid to form DiHETE.

    Hydrogenation: To reduce the hydroperoxy groups.

    Acid-Catalyzed Hydrolysis: For cleaving the ester bonds.

Major Products:

The primary products of this compound reactions include:

    8(S),15(S)-DiHETrE: The corresponding dihydroxy derivative.

  • Other downstream metabolites, such as epoxyeicosatrienoic acids (EETs) and leukotrienes.

Scientific Research Applications

8(S),15(S)-DiHETE plays essential roles in various fields:

    Inflammation: As an inflammatory mediator, it influences immune responses.

    Vascular Function: It affects blood vessel tone and endothelial function.

    Cancer Research: Its involvement in tumor progression and angiogenesis is under investigation.

    Neurobiology: It modulates neuronal signaling pathways.

Mechanism of Action

The precise mechanism of 8(S),15(S)-DiHETE’s effects involves:

    Receptor Activation: It binds to specific receptors (e.g., G protein-coupled receptors) to initiate signaling cascades.

    Intracellular Pathways: Activation of protein kinases, transcription factors, and lipid mediators.

Comparison with Similar Compounds

    8(S),15®-DiHETE: The enantiomer with opposite stereochemistry.

    12(S)-HETE: Another hydroxyeicosatetraenoic acid with distinct biological effects.

Properties

IUPAC Name

(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-IEVBXOQPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157083
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80234-66-8
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80234-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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